molecular formula C6H8N2O6S2 B1584411 1,4-Benzenedisulfonic acid, 2,5-diamino- CAS No. 7139-89-1

1,4-Benzenedisulfonic acid, 2,5-diamino-

Cat. No. B1584411
CAS RN: 7139-89-1
M. Wt: 268.3 g/mol
InChI Key: VOPSFYWMOIKYEM-UHFFFAOYSA-N
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Description

2,5-Diaminobenzene-1,4-disulfonic acid, also known as 1,4-Benzenedisulfonic acid, 2,5-diamino-, is an organic acid used as an intermediate in organic synthesis . It is a solid substance at room temperature .


Synthesis Analysis

1,4-phenylenediamine-2.5-disulfonic is synthesized from p-phenylenediamine and 25% oleum at 140 ℃ or by heating p-phenylenediamine sulfate and 98% sodium hydrogen sulfate in a mixture of 1,2,4-trichlorobenzene and 1-chloronaphthalene to the boiling point of the solvent mixture (215 ℃), removing the solid product, dissolving it in water, neutralizing it with sodium hydroxide solution to pH 7.5 – 8, and clarifying the solution with kieselguhr .


Molecular Structure Analysis

The molecular formula of 2,5-Diaminobenzene-1,4-disulfonic acid is C6H8N2O6S2 . The average mass is 268.267 Da and the monoisotopic mass is 267.982361 Da .


Physical And Chemical Properties Analysis

2,5-Diaminobenzene-1,4-disulfonic acid has a density of 1.9±0.1 g/cm3 . The index of refraction is 1.713 . It has 8 H bond acceptors and 6 H bond donors . The polar surface area is 178 Å2 and the molar volume is 139.5±3.0 cm3 .

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

1,4-Benzenedisulfonic acid and its derivatives have been utilized in the synthesis of thermally robust Metal-Organic Frameworks (MOFs) with copper(II) centers. The enhanced acidity of sulfonic acids allows for the use of malachite as a precursor, leading to MOFs with significantly increased thermal stability, up to 400°C, compared to traditional carboxylate MOFs (Mietrach et al., 2009).

Proton Exchange Membranes

Sulfonated homo- and co-polyimides based on 2,5-diaminobenzenesulfonic acid have been synthesized for application in proton exchange membranes (PEMs). These materials demonstrate high thermal oxidative stability, ion exchange capacity, water uptake, proton conductivity, and hydrolytic stability, making them suitable for use in fuel cells (Deligöz et al., 2008).

Catalysis

Sulfonated Schiff base copper(II) complexes derived from 2-aminobenzenesulfonic acid have shown efficiency and selectivity as catalysts in the oxidation of alcohols. These complexes catalyze the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones under solvent- and additive-free conditions, highlighting their potential in green chemistry applications (Hazra et al., 2015).

Dispersion of Particles

The addition of 4,5-dihydroxy-1,3-benzenedisulfonic acid disodium salt has been studied for its effects on the dispersion properties of Cu2O particles in aqueous suspensions. This research clarifies the role of the dispersant in changing colloidal properties and quantifies processing conditions for oxide dispersion, contributing to advancements in materials processing and formulation (Guedes et al., 2009).

Heterogeneous Catalysis

1,2-Benzenedisulfonimide has been used as a Bronsted acid in various acid-catalyzed organic reactions, such as etherification, esterification, and acetalization. This catalyst offers mild conditions, good yields, and the advantage of easy recovery and reuse, emphasizing its potential for economic and ecological benefits in organic synthesis (Barbero et al., 2007).

Safety And Hazards

2,5-Diaminobenzene-1,4-disulfonic acid is classified as harmful and is an irritant . It should be handled with protective gloves and eyewear . The safety information includes hazard statements H302+H312+H332 and precautionary statements P280 .

properties

IUPAC Name

2,5-diaminobenzene-1,4-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O6S2/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14/h1-2H,7-8H2,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPSFYWMOIKYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)O)N)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064568
Record name 1,4-Benzenedisulfonic acid, 2,5-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Benzenedisulfonic acid, 2,5-diamino-

CAS RN

7139-89-1
Record name 2,5-Diamino-1,4-benzenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7139-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Benzenedisulfonic acid, 2,5-diamino-
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Record name 1,4-Benzenedisulfonic acid, 2,5-diamino-
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Record name 1,4-Benzenedisulfonic acid, 2,5-diamino-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diaminobenzene-1,4-disulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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